![molecular formula C17H13F3N2O2 B5054839 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5054839.png)
2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C17H13F3N2O2 and its molecular weight is 334.29 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is 334.09291215 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
X-ray Crystallographic Studies
Research has explored the structural properties of similar carbonitrile compounds through X-ray diffraction techniques. These studies provide insight into the molecular arrangement and stability of these compounds, contributing to a deeper understanding of their chemical behavior. For instance, Sharma et al. (2015) conducted X-ray studies on closely related carbonitrile compounds, revealing significant deviations from planarity in the pyran rings and identifying stabilizing hydrogen bonds within the crystal structure (Sharma et al., 2015).
Multicomponent Reactions and Synthesis
The synthesis of carbonitrile derivatives, including those closely related to the specified compound, has been a focus area, particularly in the context of multicomponent reactions. These reactions are pivotal for creating diverse heterocyclic compounds with potential applications in pharmaceuticals and material science. For example, Sharma et al. (2015) detailed the synthesis of a similar carbonitrile derivative, emphasizing its synthesis through a one-pot multicomponent reaction and its crystal structure determined by X-ray analysis (Sharma et al., 2015).
Organocatalysis in Chemical Synthesis
The use of organocatalysts in the synthesis of carbonitrile derivatives, including those related to the specified compound, represents a significant advancement in green chemistry. This approach not only enhances reaction efficiency but also contributes to environmentally friendly synthesis methods. Ramireddy et al. (2017) demonstrated the organocatalyzed synthesis of 2-Amino-4H-chromene derivatives, highlighting the use of cinchona alkaloid-derived catalysts for high-yield and enantioselective synthesis (Ramireddy et al., 2017).
Applications in Antimicrobial Activities
Some studies have focused on the antimicrobial properties of carbonitrile derivatives, suggesting their potential use in developing new antibacterial agents. Moshafi et al. (2016) synthesized 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives and evaluated their antibacterial effects, finding that some derivatives showed significant activity against certain bacterial strains (Moshafi et al., 2016).
Nanoparticle Synthesis and Catalysis
The role of carbonitrile derivatives in catalyzing reactions, particularly in the presence of nanoparticles, is an area of increasing interest. Rajput and Kaur (2013) developed a green protocol for synthesizing carbonitrile derivatives using CoFe2O4 nanoparticles, demonstrating the potential of these compounds in sustainable and efficient chemical synthesis (Rajput & Kaur, 2013).
properties
IUPAC Name |
2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)10-6-4-9(5-7-10)14-11(8-21)16(22)24-13-3-1-2-12(23)15(13)14/h4-7,14H,1-3,22H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYXFKAQXPAKJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.